Rosinidin

Catalog No.
S588256
CAS No.
4092-64-2
M.F
C17H15ClO6
M. Wt
350.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosinidin

CAS Number

4092-64-2

Product Name

Rosinidin

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride

Molecular Formula

C17H15ClO6

Molecular Weight

350.7 g/mol

InChI

InChI=1S/C17H14O6.ClH/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2;/h3-8H,1-2H3,(H2-,18,19,20);1H

InChI Key

RMNPUKCUBWPUTH-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O

Canonical SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O.[Cl-]

Anti-oxidant and Anti-inflammatory Properties

Rosinidin exhibits potent anti-oxidant and anti-inflammatory properties. Studies suggest it can scavenge free radicals, which are harmful molecules linked to various diseases []. Additionally, rosinidin may suppress the production of inflammatory mediators, potentially offering protection against conditions like chronic inflammation and neurodegenerative diseases [, ].

  • Evidence for anti-oxidant activity: A study in rats demonstrated rosinidin's ability to reduce oxidative stress markers in the kidneys, potentially mitigating cisplatin-induced nephrotoxicity [].
  • Evidence for anti-inflammatory activity: Rosinidin administration in rats with rotenone-induced Parkinson's disease model displayed a decrease in pro-inflammatory markers, suggesting its potential role in managing neuroinflammation [].

Potential Benefits in Diabetes Management

Research suggests that rosinidin may hold promise for diabetes management. Studies in diabetic rats have shown that rosinidin can:

  • Improve blood sugar control: Rosinidin may help regulate blood sugar levels by suppressing amylase enzyme activity, an essential step in carbohydrate digestion [].
  • Modulate lipid metabolism: Rosinidin treatment in diabetic rats improved lipid profiles by lowering cholesterol and triglycerides [].
  • Protect pancreatic tissue: Studies indicate that rosinidin may protect pancreatic beta cells, responsible for insulin production, from damage in diabetic conditions [].

These findings warrant further investigation to elucidate the precise mechanisms by which rosinidin exerts its anti-diabetic effects.

Neuroprotective Potential

Rosinidin's neuroprotective potential is another area of active research. Studies suggest it may:

  • Protect against neurodegeneration: Rosinidin treatment in animal models of Parkinson's disease displayed neuroprotective effects, potentially by promoting the survival of dopamine-producing neurons [].
  • Improve cognitive function: Studies suggest rosinidin may improve memory and learning in animal models, indicating potential benefits for cognitive decline associated with aging and neurodegenerative diseases [].

Rosinidin is a naturally occurring compound belonging to the class of anthocyanins, which are water-soluble pigments responsible for the red, purple, and blue colors in many plants. Its chemical structure is characterized by specific hydroxyl and methoxy substitutions on the anthocyanidin backbone, specifically featuring a methoxy group at the 3' and 5' positions and hydroxyl groups at the 4' and 7 positions. This unique arrangement contributes to its distinct properties and biological activities.

  • Antioxidant Activity: The structure of rosinidin with its hydroxyl groups suggests potential free radical scavenging activity []. Studies indicate rosinidin's ability to reduce oxidative stress in cells [].
  • Anti-inflammatory Activity: Rosinidin might modulate inflammatory pathways, potentially contributing to its neuroprotective effects [].
Typical of anthocyanins. These include:

  • Oxidation: Rosinidin can be oxidized to form different derivatives, impacting its color and stability.
  • Glycosylation: It can react with sugars to form glycosides, which may enhance its solubility and bioactivity.
  • Acylation: This reaction can modify its structure further, potentially affecting its antioxidant properties.

These reactions are significant in understanding how rosinidin behaves in biological systems and its potential applications in food science and medicine .

Research has demonstrated that rosinidin exhibits various biological activities, including:

  • Antioxidant Activity: Rosinidin scavenges free radicals, thereby protecting cells from oxidative stress. It has shown promise in reducing lipid peroxidation and enhancing endogenous antioxidant levels in experimental models .
  • Anti-inflammatory Effects: Studies indicate that rosinidin inhibits pro-inflammatory cytokines and pathways such as nuclear factor kappa B and nuclear factor erythroid 2–related factor 2, which are crucial in inflammatory responses .
  • Neuroprotective Properties: It has been observed to improve cognitive functions and memory in animal models of neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation .

Rosinidin is typically synthesized through natural extraction from plant sources or via chemical synthesis. The natural extraction involves isolating it from plants rich in anthocyanins, such as certain berries. Chemical synthesis may involve:

  • Starting Materials: Utilizing phenolic compounds as precursors.
  • Biosynthetic Pathways: Following the flavonoid biosynthetic pathway which includes key enzymes like chalcone synthase and flavonoid 3'-hydroxylase to construct the anthocyanin structure .
  • Modification Steps: Introducing specific functional groups through

Rosinidin has potential applications across various fields:

  • Food Industry: As a natural colorant due to its vibrant hues.
  • Pharmaceuticals: Investigated for its antioxidant and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and other inflammatory conditions .
  • Cosmetics: Its antioxidant properties may be beneficial in skincare formulations aimed at reducing oxidative stress on the skin.

Interaction studies have shown that rosinidin interacts with various biological targets:

  • Neurotransmitter Systems: Modulates levels of acetylcholine, potentially enhancing cognitive functions .
  • Inflammatory Pathways: Inhibits signaling pathways involved in inflammation, providing protective effects against neuroinflammation .
  • Cellular Antioxidant Defense: Enhances the activity of endogenous antioxidants such as glutathione, thus improving cellular resilience against oxidative damage .

Rosinidin shares structural similarities with other anthocyanins but exhibits unique properties due to its specific substitutions. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
CyanidinHydroxyl groups at multiple positionsAntioxidant, anti-inflammatory
DelphinidinAdditional hydroxyl group compared to cyanidinStronger antioxidant properties
PelargonidinDifferent substitution pattern leading to varying colorAntioxidant effects but less studied for neuroprotection
MalvidinMethoxy groups at different positionsEnhanced stability but similar antioxidant activity

Rosinidin's unique combination of methoxy and hydroxyl groups differentiates it from these compounds, contributing to its specific biological activities and applications in health sciences .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

350.0557159 g/mol

Monoisotopic Mass

350.0557159 g/mol

Heavy Atom Count

24

UNII

UV4WFM3878

Wikipedia

Rosinidin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Anthocyanidins [PK1201]

Dates

Last modified: 04-14-2024

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